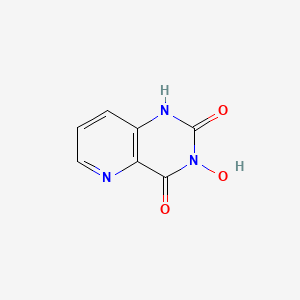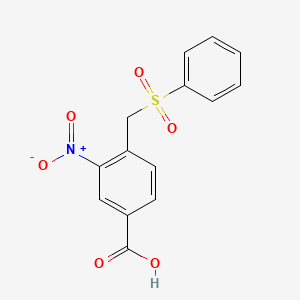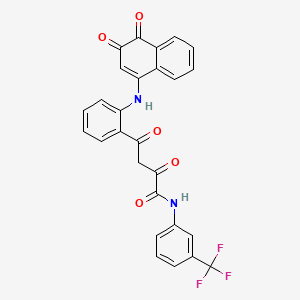
Urea, (1-naphthylacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (1-naphthylacetyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthyl group attached to the acetyl moiety of the urea structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, (1-naphthylacetyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of urea derivatives, including urea, (1-naphthylacetyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out in the presence of phosgene, which, despite its environmental and safety concerns, remains a widely used method due to its efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (1-naphthylacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of urea, (1-naphthylacetyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of urea, (1-naphthylacetyl)- include various substituted ureas, oxidized derivatives, and reduced compounds. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Urea, (1-naphthylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of controlled-release fertilizers and other agrochemical products.
Wirkmechanismus
The mechanism of action of urea, (1-naphthylacetyl)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to urea, (1-naphthylacetyl)- include other N-substituted ureas and naphthyl derivatives. Examples include:
Naphthylacetyl spermine: A synthetic analogue of Joro spider toxin, used as a calcium-permeable AMPA receptor antagonist.
Uniqueness
Its naphthyl group provides additional stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
102613-45-6 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
N-carbamoyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)15-12(16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17) |
InChI-Schlüssel |
KATFHABDBYCVHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


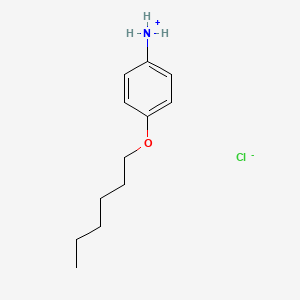
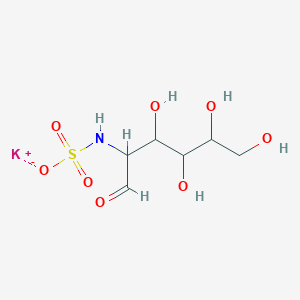
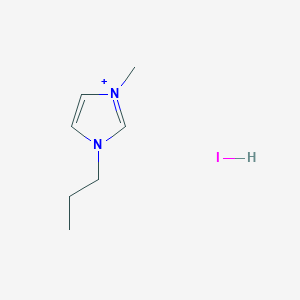
![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
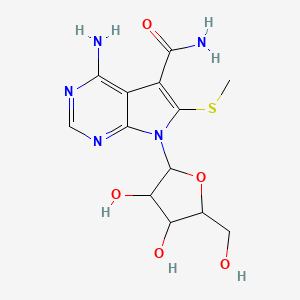
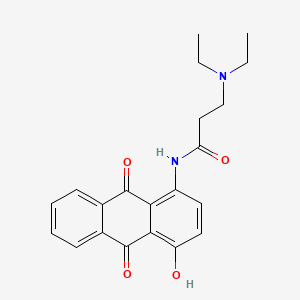
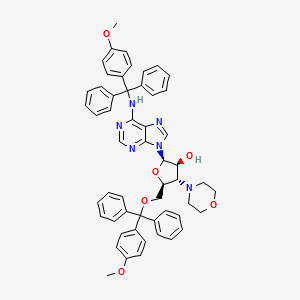


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)

